molecular formula C12H19Cl2N3O B2996806 1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride CAS No. 1181536-52-6

1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2996806
CAS No.: 1181536-52-6
M. Wt: 292.2
InChI Key: LCFIKCQOEXVERP-UHFFFAOYSA-N
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Description

1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride is a benzimidazole-derivative compound offered for life science research. The core benzimidazole structure is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and its ability to interact with various enzymatic systems. Researchers may investigate this particular compound in the context of studying cationic amphiphilic drugs, a class known to include inhibitors of lysosomal phospholipase A2 (PLA2G15). Inhibition of this enzyme is a key mechanism associated with drug-induced phospholipidosis, making such compounds valuable tools for probing lipid metabolism disorders and assessing potential drug-induced toxicity in early-stage pharmaceutical development . The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in a wide range of in vitro experimental conditions. Scientists are exploring its potential application as a building block in organic synthesis and as a reference standard in analytical studies.

Properties

IUPAC Name

1-amino-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c1-8-3-11-12(4-9(8)2)15(7-14-11)6-10(16)5-13;;/h3-4,7,10,16H,5-6,13H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFIKCQOEXVERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(CN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride typically involves the reaction of 5,6-dimethyl-1H-benzimidazole with appropriate reagents to introduce the amino and propanol groups. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Selected Benzodiazol/Benzimidazole Derivatives
Compound Name Core Substituents Side Chain Salt Form Key Functional Groups
Target Compound 5,6-dimethyl 1-amino-3-propan-2-ol Dihydrochloride –OH, –NH₂, benzodiazol
N1-PrOH-TBBi 4,5,6,7-tetrabromo 3-propan-1-ol Not specified –OH, benzodiazol
3-(1-Methyl-1H-benzimidazol-2-yl)propan-1-amine 1-methyl Propan-1-amine Dihydrochloride hydrate –NH₂, benzimidazol
1-(5,6-dimethylbenzodiazol-1-yl)propan-2-amine 5,6-dimethyl Propan-2-amine Hydrochloride –NH₂, benzodiazol
K32 (4,5,6,7-tetrabromo-dihydrobenzodiazol-2-one) 4,5,6,7-tetrabromo 2-one dihydro Not specified –C=O, tetrabromo
Key Observations:
  • Side Chain Variations : The hydroxyl group in the target compound distinguishes it from propan-amine derivatives (e.g., ), enhancing hydrogen-bonding capacity for target interactions.
  • Salt Forms: Dihydrochloride salts (target compound, ) improve aqueous solubility compared to non-salt forms.
Key Findings:
  • Halogenation vs. Methylation : Brominated compounds (TBBi, K32) exhibit stronger kinase inhibition due to halogen-bonding interactions, but methyl groups in the target compound may improve selectivity and reduce off-target effects .

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted Properties
Property Target Compound N1-PrOH-TBBi 3-(1-Methyl-benzimidazol)propan-1-amine
Molecular Weight (g/mol) 264.19 ~450 (estimated) 239.74 (salt-free)
CCS [M+H]+ (Ų) 149.3 Not reported Not reported
Solubility High (dihydrochloride) Moderate Moderate (hydrochloride)
Key Notes:
  • Solubility: The dihydrochloride form of the target compound likely outperforms non-salt analogs in aqueous environments .
  • CCS as a Predictor : The CCS value (149.3 Ų) suggests moderate membrane permeability, comparable to small-molecule kinase inhibitors .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Reaction Optimization : Use reflux conditions with ethanol or methanol as solvents to enhance reaction efficiency. Adjust molar ratios of precursors (e.g., benzimidazole derivatives and amino-propanol intermediates) to minimize side products .
  • Purification : Employ column chromatography (silica gel, eluting with dichloromethane/methanol gradients) followed by recrystallization in ethanol/water mixtures to isolate the dihydrochloride salt .
  • Purity Validation : Confirm purity ≥98% via reversed-phase HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .

Q. What analytical techniques are critical for confirming structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify the benzodiazolyl proton environment (δ 7.2–8.1 ppm) and amino-propanol backbone (δ 3.0–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS (positive mode) to confirm molecular weight (e.g., [M+H]+^+ at m/z 294.12) and isotopic patterns .
  • Elemental Analysis : Validate stoichiometry (C, H, N, Cl) within ±0.4% of theoretical values .

Q. How should solubility and stability be assessed under laboratory conditions?

Methodological Answer:

  • Solubility Profiling : Test in aqueous buffers (pH 1–12) and organic solvents (DMSO, ethanol) using nephelometry or UV-vis spectrophotometry .
  • Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via HPLC. For light sensitivity, expose to UV-Vis radiation (ICH Q1B guidelines) .

Advanced Research Questions

Q. How can the compound’s interaction with biological targets be investigated?

Methodological Answer:

  • In Vitro Assays : Perform fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to enzymes/receptors (e.g., kinases or GPCRs) .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to target proteins, leveraging crystallographic data from homologous benzimidazole derivatives .

Q. What strategies resolve contradictions in reported physicochemical properties?

Methodological Answer:

  • Multi-Method Validation : Cross-check melting points (e.g., 212–216°C) using differential scanning calorimetry (DSC) and hot-stage microscopy .
  • Synchrotron X-Ray Diffraction : Resolve structural ambiguities (e.g., protonation states) by comparing experimental and computed powder XRD patterns .

Q. How to elucidate degradation pathways under environmental/physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose to oxidative (H2_2O2_2), hydrolytic (acid/alkaline), and thermal stress. Analyze degradants via LC-MS/MS and propose pathways using software (e.g., ACD/MS Fragmenter) .
  • Ecotoxicity Assessment : Use OECD Test Guideline 307 to study soil biodegradation and quantify metabolites via GC-MS .

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